molecular formula C8H13BClNO2 B577830 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS No. 1256355-23-3

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Cat. No.: B577830
CAS No.: 1256355-23-3
M. Wt: 201.457
InChI Key: QDYZZIRCCVRLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is an organic compound with the molecular formula C8H12BNO2·HCl. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Safety and Hazards

3-(N,N-Dimethylamino)phenylboronic acid is classified as an irritant . It can cause skin and eye irritation and may cause respiratory system irritation . Safety precautions include wearing protective gloves, eye protection, and face protection .

Future Directions

Borinic acids, including 3-(N,N-Dimethylamino)phenylboronic acid, have potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Mechanism of Action

Target of Action

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is involved in the synthesis of different protein effectors . It has been used in the development of modulators of the survival motor neuron protein , glucokinase activators , and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors . These targets play crucial roles in various biological processes, including neuronal survival, glucose metabolism, and bacterial fatty acid synthesis, respectively .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this reaction, the compound’s boronic acid group forms a covalent bond with a target molecule, leading to changes in the target’s structure and function .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, modulating the survival motor neuron protein can impact neuronal survival and function . Activating glucokinase can enhance glucose metabolism, potentially benefiting conditions like diabetes . Inhibiting the enoyl-ACP reductase enzyme in Bacillus anthracis can disrupt the bacterium’s fatty acid synthesis, potentially serving as an antimicrobial strategy .

Pharmacokinetics

The compound’s solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For example, modulating the survival motor neuron protein could promote neuronal survival . Activating glucokinase could enhance glucose utilization . Inhibiting enoyl-ACP reductase in Bacillus anthracis could lead to bacterial cell death due to disrupted fatty acid synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state and, consequently, its reactivity . Temperature can influence the compound’s stability and rate of reaction . The presence of other molecules can also impact the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-bromo-N,N-dimethylaniline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: Dimethylformamide (DMF), toluene

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Boroxines: Formed via oxidation

    Substituted Amines: Formed via nucleophilic substitution

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylamino)phenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Pyridinylboronic acid

Uniqueness

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications, such as the development of fluorescent imaging agents and the synthesis of biologically active compounds .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZZIRCCVRLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660579
Record name [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-23-3
Record name [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.